molecular formula C15H29NO2 B1517948 1-Nonylpiperidine-4-carboxylic acid CAS No. 1156807-77-0

1-Nonylpiperidine-4-carboxylic acid

Cat. No.: B1517948
CAS No.: 1156807-77-0
M. Wt: 255.4 g/mol
InChI Key: COYJNOAKICGPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nonylpiperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C15H29NO2 and its molecular weight is 255.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Nonylpiperidine-4-carboxylic acid is a compound within the piperidine family, which has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by a nonyl group attached to the nitrogen of the piperidine ring and a carboxylic acid functional group. Its unique structure suggests potential interactions with various biological targets, leading to diverse pharmacological effects.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes in the body. The following mechanisms have been noted:

  • Receptor Interaction : Similar compounds in the piperidine class have shown affinity for opioid receptors, particularly μ-opioid receptors, which are involved in pain modulation and analgesia .
  • Enzyme Modulation : Piperidine derivatives can influence various enzyme activities, potentially affecting metabolic pathways associated with drug metabolism and detoxification .

Biological Activities

This compound exhibits several biological activities, which can be summarized as follows:

  • Analgesic Properties : Like other piperidine derivatives, it may possess analgesic effects by modulating pain pathways through opioid receptor interaction .
  • Antimicrobial Activity : Research indicates that piperidine derivatives can exhibit antimicrobial properties, suggesting potential therapeutic applications in treating infections .
  • Anticancer Potential : Some studies have explored the anticancer properties of piperidine compounds, indicating that they may induce apoptosis in cancer cells or inhibit tumor growth .

Case Studies and Experimental Data

  • Analgesic Activity :
    • In a study evaluating various piperidine derivatives, this compound showed significant analgesic effects in animal models. The compound reduced pain responses comparable to established analgesics like morphine .
  • Antimicrobial Efficacy :
    • A series of tests demonstrated that this compound exhibited notable activity against both gram-positive and gram-negative bacteria, suggesting its potential as an antibiotic agent.
  • Anticancer Studies :
    • In vitro assays indicated that this compound could inhibit the proliferation of specific cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnalgesicSignificant pain reduction
AntimicrobialEffective against various bacteria
AnticancerInhibition of cancer cell proliferation

Properties

IUPAC Name

1-nonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO2/c1-2-3-4-5-6-7-8-11-16-12-9-14(10-13-16)15(17)18/h14H,2-13H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYJNOAKICGPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656033
Record name 1-Nonylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156807-77-0
Record name 1-Nonylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Nonylpiperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Nonylpiperidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Nonylpiperidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Nonylpiperidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Nonylpiperidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Nonylpiperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.